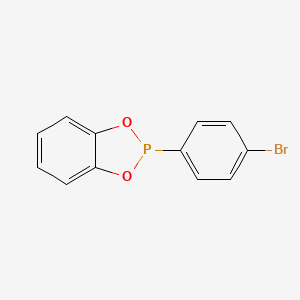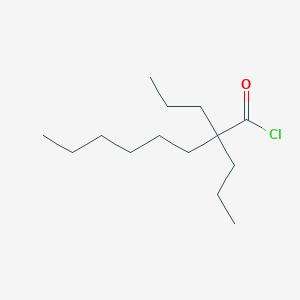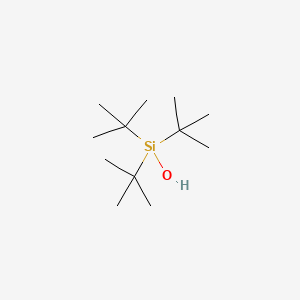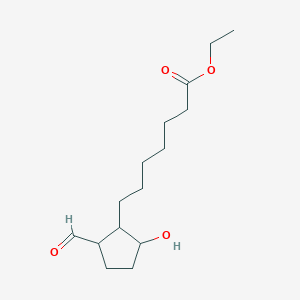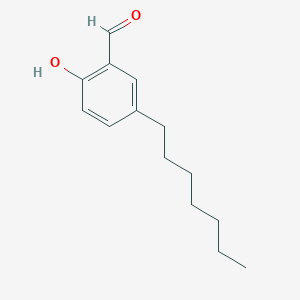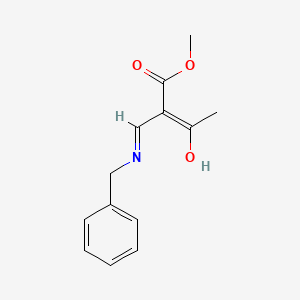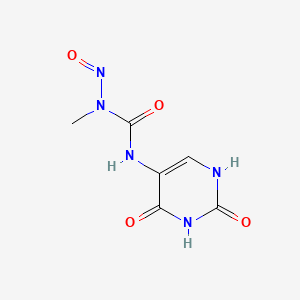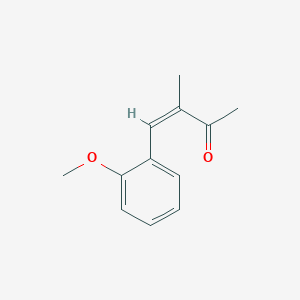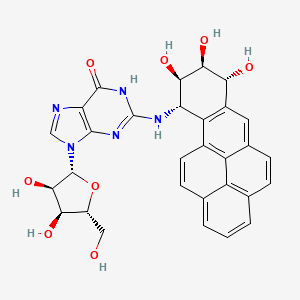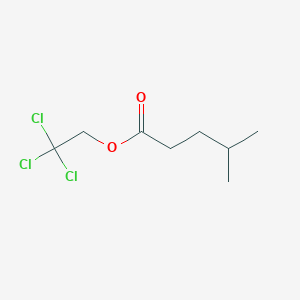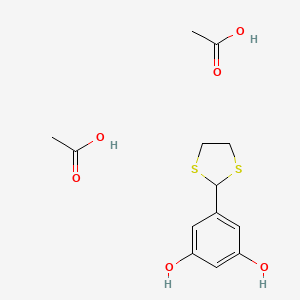
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1,3-dithiolane group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol typically involves the reaction of 1,3-dithiolane-2-methanol with aromatic halides and alcohols through alkylation and esterification reactions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of reagents can make the process more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Ethers and esters.
科学研究应用
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,3-Dithiolane: A simpler analog without the benzene ring and hydroxyl groups.
1,3-Dithiane: Similar structure but with a six-membered ring.
Benzenediol: Lacks the dithiolane ring but has similar hydroxyl group substitution.
Uniqueness
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is unique due to the combination of the dithiolane ring and the benzene ring with hydroxyl groups. This structural arrangement provides distinct chemical reactivity and potential for forming stable complexes with metal ions, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
60081-19-8 |
|---|---|
分子式 |
C13H18O6S2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H10O2S2.2C2H4O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9;2*1-2(3)4/h3-5,9-11H,1-2H2;2*1H3,(H,3,4) |
InChI 键 |
LDAOSDGOFUFZER-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1CSC(S1)C2=CC(=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


